molecular formula C20H18O9 B191253 Frangulin B CAS No. 14101-04-3

Frangulin B

Cat. No.: B191253
CAS No.: 14101-04-3
M. Wt: 402.4 g/mol
InChI Key: AEQMIFRODRFTJF-UHFFFAOYSA-N
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Description

Frangulin B is a natural anthraquinone glycoside compound that can be isolated from the bark of Rhamnus frangula, commonly known as alder buckthorn. It is known for its medicinal properties, particularly its laxative effects. The compound has also shown potential in various biological activities, including antitumor, antibacterial, and antifungal properties .

Mechanism of Action

Target of Action

Frangulin B primarily targets collagen-induced platelet aggregation and adhesion . This means it interacts with platelets in the blood, which play a crucial role in blood clotting.

Mode of Action

this compound acts as an antagonist of collagen-induced platelet aggregation and adhesion . This suggests that it inhibits the process of platelet aggregation and adhesion induced by collagen, thereby potentially preventing the formation of blood clots.

Biochemical Pathways

It is known that it influences the process of platelet aggregation and adhesion , which are key steps in the coagulation cascade, a series of chemical reactions that lead to the formation of a blood clot.

Result of Action

The primary result of this compound’s action is the inhibition of collagen-induced platelet aggregation and adhesion . This could potentially lead to a decrease in blood clot formation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent used for extraction can affect the bioactive properties and composition of the this compound extract . In one study, the chemical diversity of the extracts increased with the increase in solvent polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Frangulin B can be synthesized through the extraction of the bark of Rhamnus frangula. The process involves crushing the bark and using ethanol as a solvent. The mixture is then subjected to microwave extraction to obtain the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using solvents like ethanol, methanol, and isopropanol. The extraction conditions are optimized to ensure maximum yield and purity of the compound. Techniques such as spectrophotometric and chromatographic methods are used to assess the quality and composition of the extracts .

Chemical Reactions Analysis

Types of Reactions: Frangulin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of various quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Frangulin B has a wide range of scientific research applications:

Comparison with Similar Compounds

    Frangulin A: Another anthraquinone glycoside with similar laxative and bioactive properties.

    Emodin: A related anthraquinone compound with significant antitumor activity.

    Chrysophanol: Known for its antibacterial and antifungal properties.

Uniqueness of Frangulin B: this compound is unique due to its specific glycoside structure, which enhances its solubility and bioavailability compared to other anthraquinone derivatives. This structural uniqueness contributes to its higher efficacy in various biological activities .

Properties

IUPAC Name

3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMIFRODRFTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14101-04-3
Record name Frangulin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14101-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Frangulin B?

A1: this compound acts as a selective antagonist of the collagen receptor in platelet membranes [, , ]. It inhibits collagen-induced platelet aggregation, ATP release, and thromboxane B2 formation without affecting the actions of other platelet activators like arachidonic acid, ADP, PAF, or thrombin []. This suggests that this compound specifically targets the collagen-binding site on platelets, preventing the cascade of events leading to platelet activation and aggregation.

Q2: What is the structural characterization of this compound?

A2: this compound is an anthraquinone glycoside. Its structure consists of emodin (1,3,8-trihydroxy-6-methylanthraquinone) as the aglycone and a D-apiofuranose sugar moiety attached at the 6-position [, , ]. Unfortunately, the provided abstracts do not contain specific spectroscopic data for this compound.

Q3: What are the in vitro and in vivo effects of this compound?

A3: In vitro, this compound demonstrates potent anti-inflammatory effects by inhibiting the release of inflammatory mediators from various immune cells []. It effectively suppresses the release of beta-glucuronidase and lysozyme from neutrophils, as well as superoxide anion formation []. Moreover, this compound significantly reduces TNF-alpha production in LPS-stimulated macrophages and microglial cells []. While the abstracts mention antiplatelet effects [, ], they do not provide specific in vivo data.

Q4: Are there any known structure-activity relationship (SAR) studies for this compound or its analogs?

A4: Although not specifically focusing on this compound, research has explored the SAR of various 1,3-dihydroxy-9,10-anthraquinone derivatives, revealing that structural modifications can significantly influence their cytotoxic activity []. These findings highlight the potential for designing more potent and selective anthraquinone-based therapeutics.

Q5: What are the potential applications of this compound based on its pharmacological profile?

A5: Based on its in vitro anti-inflammatory and antiplatelet properties, this compound holds potential for development as a therapeutic agent for conditions involving excessive platelet aggregation and inflammation [, ]. Further research is needed to evaluate its efficacy in vivo and explore its potential in specific disease models.

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